

Application Notes and Protocols for MRT-2359 In Vitro Assays

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Compound of Interest

Compound Name: MRT-2359

Cat. No.: B10856510

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Abstract

MRT-2359 is a potent and selective oral molecular glue degrader that targets the translation termination factor GSPT1 for proteasomal degradation.[1][2][3] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), **MRT-2359** triggers the ubiquitination and subsequent degradation of GSPT1.[2][3] This mechanism has shown significant anti-proliferative activity in preclinical models of MYC-driven cancers, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[4][5][6] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **MRT-2359**.

Introduction

MRT-2359 represents a promising therapeutic strategy for cancers dependent on high levels of MYC expression.[7] MYC-driven tumors exhibit a heightened reliance on protein translation, making them particularly vulnerable to the disruption of this process.[6][7] The degradation of GSPT1 by **MRT-2359** leads to a downstream reduction in MYC protein levels, thereby inhibiting tumor growth.[4][6] The following protocols describe methods to quantify the anti-proliferative effects and target degradation induced by **MRT-2359** in cancer cell lines.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of MRT-2359

Cell Line	Cancer Type	MYC Status	IC50 (nM)	Notes
AR-positive/MYC-high Prostate Cancer (unspecified)	Prostate Cancer	MYC-high	~50-150	Sensitive to MRT-2359.[4]
AR-negative/MYC-low Prostate Cancer (unspecified)	Prostate Cancer	MYC-low	>10,000	Resistant to MRT-2359.[4]
CAL51	Breast Cancer	Not specified	150	

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

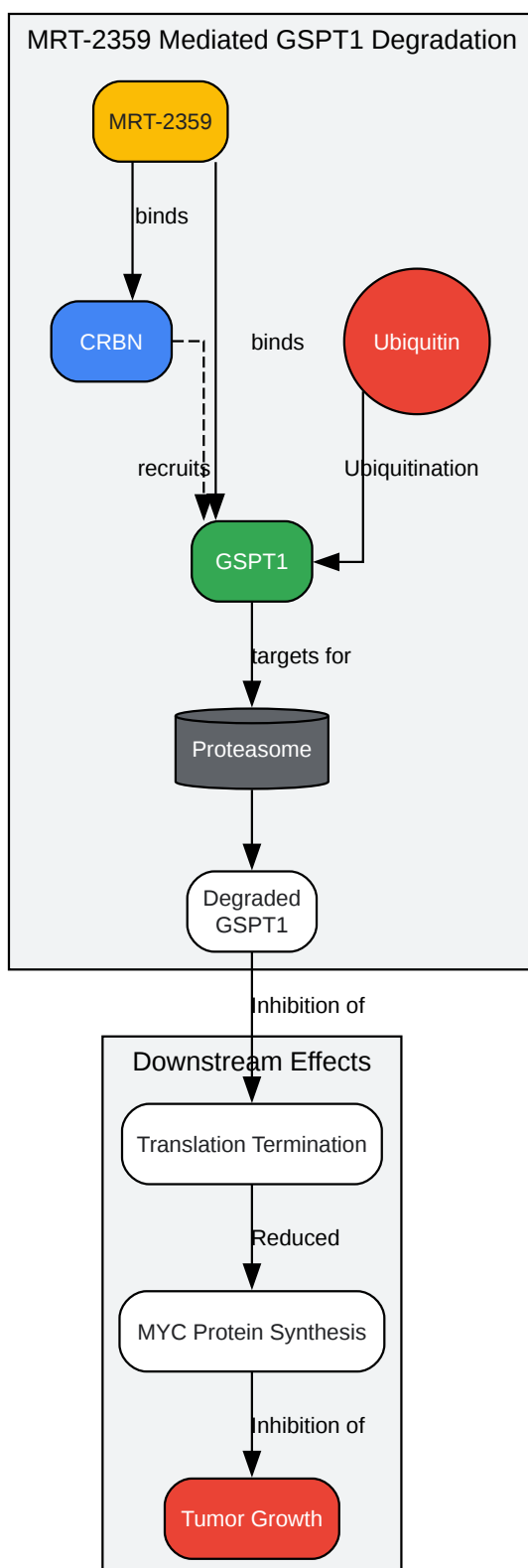
Table 2: In Vitro GSPT1 Degradation by MRT-2359

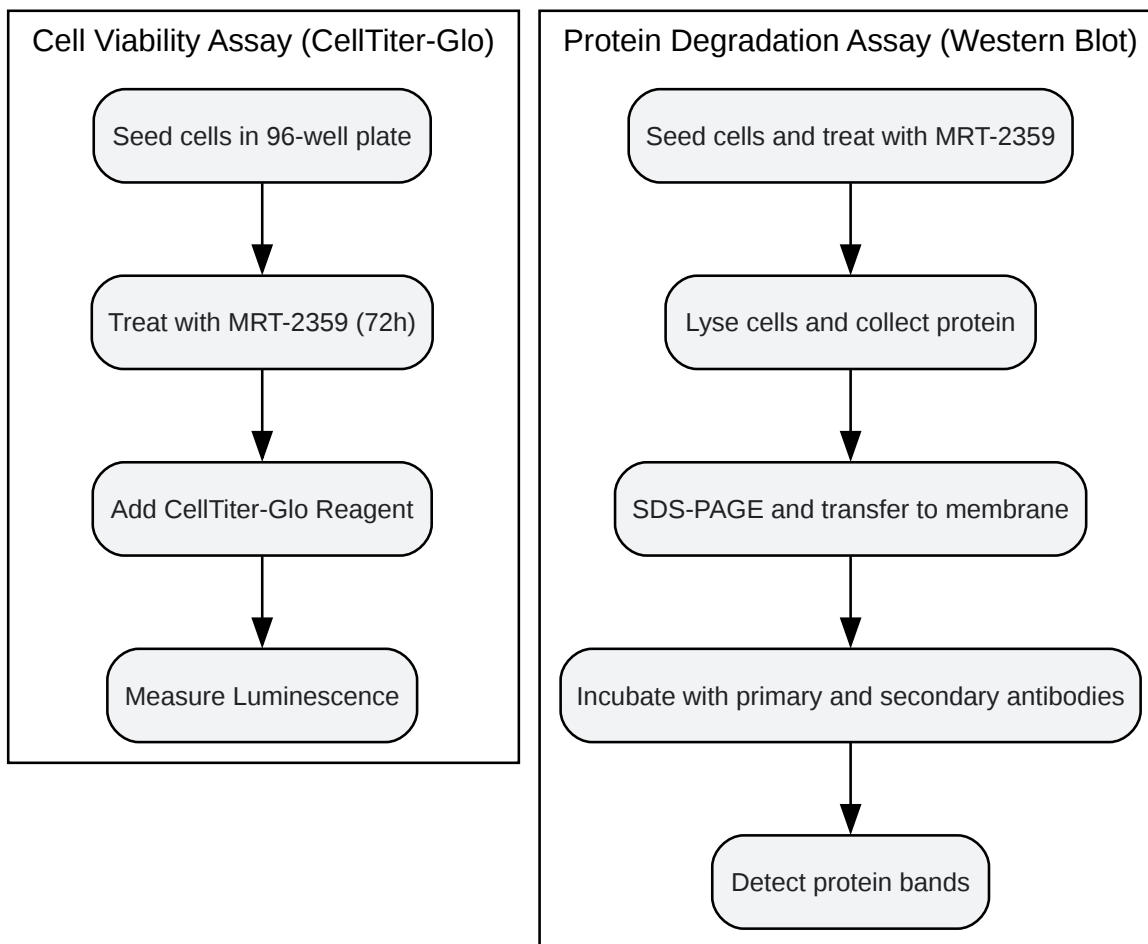
Cell Line	Cancer Type	DC50 (nM)	Dmax (%)	Notes
NCI-H1155	Non-Small Cell Lung Cancer	2.1	>95	
ABC-1	Not specified	9.8	>95	
NCI-H2023	Not specified	28.8	>95	
NCI-H441	Not specified	9.4	>95	
CAL51	Breast Cancer	5	100	

DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **MRT-2359** and the general experimental workflows for the described in vitro assays.





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